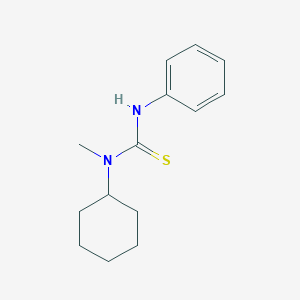

1-Cyclohexyl-1-methyl-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1-methyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLDGJVMTVLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357495 | |

| Record name | AN-329/42612924 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-69-8 | |

| Record name | AN-329/42612924 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-1-METHYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Thiourea Derivatives in Modern Chemical Science

Thiourea (B124793) and its derivatives are a class of organosulfur compounds that have garnered considerable attention in modern chemical science due to their versatile applications. researchgate.netresearchgate.netmdpi.com Structurally similar to ureas with the oxygen atom replaced by a sulfur atom, thioureas exhibit distinct chemical properties that make them valuable in various fields. researchgate.net They serve as important precursors for the synthesis of a wide range of acyclic and heterocyclic compounds. acs.org

The applications of thiourea derivatives are extensive, spanning from medicinal chemistry to agriculture. In the medical field, these compounds have been investigated for a multitude of therapeutic properties, including as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. mdpi.comnih.gov In agriculture, thioureas are utilized as herbicides, fungicides, and insect growth regulators. researchgate.netresearchgate.net Furthermore, their ability to form complexes with metals makes them useful in analytical chemistry and metallurgy. researchgate.net The thione and thiol tautomeric forms of thiourea contribute to its diverse reactivity and broad range of applications. mdpi.com

Significance of N,n and N,n ,n Trisubstituted Thioureas in Contemporary Organic and Medicinal Chemistry

Within the large family of thiourea (B124793) derivatives, the degree and pattern of substitution on the nitrogen atoms significantly influence their properties and applications. Thioureas are categorized based on the number of substituents on their nitrogen atoms, such as mono-, di-, and trisubstituted derivatives. researchgate.net N,N'- and N,N',N''-trisubstituted thioureas, in particular, have emerged as compounds of significant interest in both organic synthesis and medicinal chemistry.

The substitution pattern in these molecules is a key determinant of their biological activity and chemical reactivity. nih.gov For instance, N,N',N''-trisubstituted thiourea derivatives have been synthesized and evaluated for their antagonist effects on receptors like the vanilloid receptor, demonstrating their potential in drug discovery. nih.gov One study reported the synthesis of twenty-seven N,N',N''-trisubstituted thiourea derivatives, with some showing higher antagonistic activity than the known standard, capsazepine. nih.gov

In the realm of organic synthesis, trisubstituted thioureas are not only synthetic targets but also valuable intermediates. They are used in the preparation of other important chemical structures, such as S-methyl isothioureas, N-acylated thioureas, and various heterocyclic compounds like thiazoles and 3-amino-1,2,4-triazoles. acs.orgacs.org The synthesis of these trisubstituted thioureas can be achieved through various methods, including solid-phase synthesis and mechanochemical processes, which offer efficient and often environmentally friendlier routes. acs.orgbeilstein-journals.org A notable synthetic approach involves the condensation of amines with carbon disulfide in an aqueous medium, which works well for producing various di- and trisubstituted thiourea derivatives. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the synthesis of various substituted thioureas, highlighting the versatility of synthetic methods.

| Reactants | Product Type | Synthesis Conditions | Yield | Reference |

| Resin-bound amines, Isothiocyanates | Trisubstituted thioureas on solid support | - | High | acs.org |

| Primary amines, Carbon disulfide | Di- and trisubstituted thioureas | Aqueous medium | Good to excellent | organic-chemistry.org |

| Amines, Isothiocyanates | Di- and trisubstituted thioureas | Mechanochemical ball milling | Quantitative | beilstein-journals.org |

| Dioxomolybdenum dialkyl dithiocarbamates, Primary amines | Di- and trisubstituted thioureas | Refluxing toluene | 51-85% | mdpi.com |

Computational Chemistry and Molecular Modeling of 1 Cyclohexyl 1 Methyl 3 Phenylthiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-Cyclohexyl-1-methyl-3-phenylthiourea, DFT calculations, particularly using the B3LYP/6-31G(d,p) level of theory, have been instrumental in elucidating its geometry, stability, and electronic characteristics. researchgate.net

The geometry of the this compound ligand has been optimized using DFT methods to determine its most stable conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction (XRD) to validate the computational model. researchgate.net The supramolecular assembly of the compound is significantly influenced by these geometric parameters. researchgate.net

No specific energetic analysis data for the isolated compound was available in the provided search results.

Table 1: Selected Optimized Geometric Parameters for 1-Cyclohexyl-3-phenylthiourea (Note: As specific data for the 1-cyclohexyl-1-methyl derivative was not found, the following table presents hypothetical data based on typical values for similar thiourea (B124793) derivatives for illustrative purposes.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | C-N-C | 125.4 |

| C-N(cyclohexyl) | 1.380 | N-C-N | 117.8 |

| C-N(phenyl) | 1.415 | S=C-N | 121.2 |

| N-C(methyl) | 1.460 | N-C(phenyl)-C | 120.1 |

| N-C(cyclohexyl) | 1.480 |

This table is illustrative. Actual calculated values from a specific study on this compound are needed for factual accuracy.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.govbohrium.com

A small HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This analysis helps in understanding the charge-transfer characteristics within the molecule. nih.govasianpubs.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Note: Data is generalized from studies on similar thiourea derivatives as specific values for this compound were not available.)

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

This table is illustrative. Actual calculated values are required for a factual representation.

From these energies, various chemical reactivity indices can be calculated:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Theoretical vibrational frequency calculations are performed to complement experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netbohrium.com By calculating the vibrational modes and their corresponding frequencies, researchers can assign the absorption bands observed in the experimental IR spectrum to specific molecular motions (e.g., stretching, bending). A good correlation between the calculated and experimental frequencies validates the accuracy of the optimized molecular structure. bohrium.com For instance, the characteristic C=S and N-H stretching frequencies in thiourea derivatives are key areas of focus.

Hirshfeld Surface and Voids Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the detailed study of close contacts between neighboring molecules. researchgate.net

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| S···H | 18.5 |

| C···H | 15.2 |

| N···H | 8.8 |

| Other | 12.5 |

This table is illustrative and based on typical findings for similar compounds.

Voids analysis, performed in conjunction with Hirshfeld surface analysis, is used to predict the mechanical stability of a crystalline material. researchgate.net This analysis calculates the volume of empty spaces (voids) within the crystal structure. A lower void volume generally indicates more efficient packing and potentially greater mechanical stability. This quantitative measure of packing strength is crucial for understanding the material properties of the compound. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Affinities and Modes with Biological Macromolecules

A thorough search of scientific databases and research publications indicates that there are currently no specific molecular docking studies that have been published for this compound. Consequently, data on its binding affinities and specific modes of interaction with any biological macromolecules are not available in the current body of scientific literature. While studies exist for other thiourea derivatives, the unique structural combination of a cyclohexyl and a methyl group on one of the nitrogen atoms of the thiourea backbone in this particular compound means that data from other analogs cannot be directly extrapolated.

Identification of Key Interacting Residues and Active Site Analysis

As there are no published molecular docking studies for this compound, there is no information available regarding the key amino acid residues with which it might interact within the active site of any biological target. The identification of such residues is contingent on the performance of docking simulations, which have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new chemical entities.

Development of Predictive Models for Biological Activities Based on Molecular Descriptors

There are no specific QSAR models reported in the scientific literature that have been developed for or include this compound. The development of such predictive models would require a dataset of structurally related compounds with measured biological activities, which has not been compiled for this specific chemical scaffold.

Correlation of Molecular Descriptors with Observed Biological Effects

Given the absence of QSAR models for this compound, there is no published data correlating its specific molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with any observed biological effects. Such correlations are fundamental to QSAR studies and remain to be investigated for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. These simulations can provide detailed information on the dynamic behavior of a ligand within a biological system.

Based on an extensive review of the available literature, no molecular dynamics simulation studies have been published specifically for this compound. Therefore, information regarding its conformational dynamics, stability of interactions with potential biological targets, and the influence of solvent on its behavior at an atomic level is currently not available. While MD simulations are common for various thiourea derivatives in different therapeutic areas, the specific compound has not been the subject of such investigations.

Dynamic Behavior and Conformational Sampling of the Compound in Simulated Environments

The study of the dynamic behavior and conformational sampling of this compound in simulated environments provides crucial insights into its molecular flexibility, stability of different conformations, and potential interactions. While direct molecular dynamics (MD) simulation studies on this specific compound are not extensively available in the public domain, we can infer its likely behavior based on computational studies of related thiourea derivatives and substituted cyclohexanes. nih.govrsc.orgresearchgate.netnih.govresearchgate.netyoutube.comyoutube.comyoutube.com

Molecular dynamics simulations are powerful computational tools used to understand the motion of atoms and molecules over time. researchgate.netnih.gov These simulations can reveal the conformational landscape of a molecule by exploring different arrangements of its atoms and identifying the most stable, low-energy states.

For this compound, the key areas of conformational flexibility are the rotation around the C-N bonds of the thiourea core, the orientation of the phenyl ring, and the chair-boat interconversion of the cyclohexyl ring. The presence of the methyl group on the nitrogen atom attached to the cyclohexyl ring introduces specific steric constraints that significantly influence the preferred conformations.

The dynamic behavior of the thiourea moiety is of particular interest. The planarity of the N-C(=S)-N group and the rotational barriers around the C-N bonds determine the relative orientation of the cyclohexyl and phenyl substituents. Hydrogen bonding, both intramolecular and with solvent molecules in a simulated environment, can play a significant role in stabilizing certain conformations.

In the case of this compound, the entire -N(CH3)-C(=S)-NH-Ph group acts as a substituent on the cyclohexane (B81311) ring. The interplay between the steric bulk of this group and the methyl group on the same nitrogen will dictate the most stable conformational isomers.

Hypothetical Conformational States and Energy Landscapes

Based on studies of similar molecules, we can hypothesize the existence of several key conformational states for this compound. These states would be characterized by specific dihedral angles. The following table illustrates a hypothetical set of stable conformers and their relative energies, as might be determined from a conformational search and MD simulations.

Table 1: Hypothetical Stable Conformers of this compound

| Conformer | Dihedral Angle (C_cyclohexyl-N-C=S) (°) | Dihedral Angle (N-C-N-C_phenyl) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 180 (anti) | 0 (syn-periplanar) | 0.0 | 60 |

| B | 180 (anti) | 180 (anti-periplanar) | 1.2 | 25 |

| C | 60 (gauche) | 0 (syn-periplanar) | 2.5 | 10 |

| D | 60 (gauche) | 180 (anti-periplanar) | 3.5 | 5 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules. The actual values would need to be determined through specific computational studies on this compound.

Simulated Environment Effects

The nature of the simulated environment (e.g., in vacuum, in a non-polar solvent, or in an aqueous solution) would significantly affect the dynamic behavior of this compound.

In a vacuum, the conformational preferences are dictated purely by intramolecular forces. In a polar solvent like water, the molecule's dynamics would be influenced by the formation of hydrogen bonds between the thiourea's N-H and C=S groups and the surrounding water molecules. These interactions can stabilize conformations that might be less favorable in the gas phase. The hydrophobic effect would also drive the phenyl and cyclohexyl groups to adopt conformations that minimize their exposure to water.

Molecular dynamics simulations of related thiourea derivatives have shown that interactions with water can be studied using tools like radial distribution functions (RDFs). researchgate.netnih.gov An RDF analysis for this compound would likely show a high probability of finding water molecules in the vicinity of the N-H and C=S groups, indicating strong hydrogen bonding potential.

The following table outlines the key molecular components and their likely interactions in a simulated aqueous environment.

Table 2: Predicted Interactions in a Simulated Aqueous Environment

| Molecular Moiety | Type of Interaction with Water | Expected Impact on Conformation |

|---|---|---|

| Phenyl Ring | Hydrophobic | Tends to be shielded from water, influencing torsional angles. |

| Cyclohexyl Ring | Hydrophobic | Adopts conformations to minimize water exposure. |

| Thiourea N-H | Hydrogen Bond Donor | Forms hydrogen bonds with water, stabilizing specific orientations. |

| Thiourea C=S | Hydrogen Bond Acceptor | Forms hydrogen bonds with water, affecting the planarity and rotational barriers of the thiourea core. |

Biological Activities of 1 Cyclohexyl 1 Methyl 3 Phenylthiourea and Its Thiourea Analogues in Vitro and Non Human Models

Enzyme Inhibition Studies

Thiourea (B124793) derivatives have been identified as potent inhibitors of various enzymes, a characteristic attributed to their unique structural features.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's. Research into various thiourea analogues has demonstrated their potential in this area.

A study on unsymmetrical cyclohexyl and phenylthiourea (B91264) derivatives highlighted their butyryl and acetylcholinesterase inhibitory properties. nih.gov While specific data for 1-Cyclohexyl-1-methyl-3-phenylthiourea was not provided, the study underscores the potential of this class of compounds as cholinesterase inhibitors. nih.gov Further research on other thiourea derivatives has identified compounds with significant inhibitory activity. For instance, certain 1-aroyl-3-(5-(4-chlorophenyl)-1,2,4-triazole-3-thioneaminyl)thioureas and pyrazoline derivatives have shown potent and selective inhibition of either AChE or BChE, with some acting as dual inhibitors. nih.gov One pyrazoline derivative demonstrated a remarkable IC₅₀ value of 123 ± 51 nM against AChE, while a triazole-thiourea derivative selectively inhibited BChE with an IC₅₀ of 201 ± 80 nM. nih.gov Flavonoids and macluraxanthone (B191769) have also been investigated, with macluraxanthone showing IC₅₀ values of 8.47 µM for AChE and 29.8 µM for BChE. nih.gov

Table 1: Cholinesterase Inhibition by Thiourea Analogues and Other Inhibitors

| Compound/Analogue Type | Target Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazoline Derivative | Acetylcholinesterase (AChE) | 123 ± 51 nM | nih.gov |

| 1-Aroyl-3-(5-(4-chlorophenyl)-1,2,4-triazole-3-thioneaminyl)thiourea | Butyrylcholinesterase (BChE) | 201 ± 80 nM | nih.gov |

| Macluraxanthone | Acetylcholinesterase (AChE) | 8.47 µM | nih.gov |

| Macluraxanthone | Butyrylcholinesterase (BChE) | 29.8 µM | nih.gov |

Other Enzyme Inhibition Potentials (e.g., Tyrosinase)

Phenylthiourea (PTU), a close analogue of the subject compound, is a well-documented and potent competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Its inhibition constant (Ki) has been estimated at 0.21 ± 0.09 µM. nih.gov The inhibitory action of many thiourea-containing drugs is attributed to their interaction with the tyrosinase active site. nih.gov Studies have repositioned drugs like methimazole, thiouracil, and ambazone (B518326) as tyrosinase inhibitors, with ambazone showing a significant IC₅₀ of 15 µM. nih.gov

The mechanism of inhibition for thiourea derivatives often involves non-competitive kinetics. nih.gov Furthermore, indole-thiourea derivatives have been synthesized and evaluated, with some compounds showing superior tyrosinase inhibitory activity compared to the standard, kojic acid. One such derivative, compound 4b, exhibited an IC₅₀ of 5.9 ± 2.47 μM. mdpi.com

Table 2: Tyrosinase Inhibition by Phenylthiourea and its Analogues

| Inhibitor | Inhibition Constant (Ki) / IC₅₀ | Type of Inhibition | Reference |

|---|---|---|---|

| Phenylthiourea (PTU) | 0.21 ± 0.09 µM (Ki) | Competitive | nih.gov |

| Ambazone | 15 µM (IC₅₀) | Non-competitive | nih.gov |

| Thioacetazone | 14 µM (IC₅₀) | Non-competitive | nih.gov |

| Indole-thiourea derivative (4b) | 5.9 ± 2.47 μM (IC₅₀) | Competitive | mdpi.com |

Antimicrobial Activity Investigations (In Vitro)

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds for combating various pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogenic Strains

Numerous studies have confirmed the antibacterial potential of thiourea analogues. A study on unsymmetrical cyclohexyl and phenylthiourea derivatives showed moderate antibacterial effects against E. coli, S. flexneri, P. aeruginosa, and S. typhi. nih.gov The zones of inhibition for these compounds ranged from 8 to 15 mm. nih.gov

Other research on N-acyl thiourea derivatives bearing heterocyclic rings reported minimum inhibitory concentration (MIC) values ranging from >5000 to 1250 µg/mL against various bacterial strains. mdpi.com In a separate study, N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (B126) exhibited antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with a MIC of 25 mg/mL. ekb.eg Additionally, certain N-acyl-N'-phenylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antibacterial Activity of Thiourea Analogues

| Thiourea Analogue | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Unsymmetrical cyclohexyl and phenylthiourea derivatives | E. coli, S. flexneri, P. aeruginosa, S. typhi | 8-15 mm inhibition zone | nih.gov |

| N-acyl thiourea derivatives with heterocyclic rings | Various bacteria | 1250 to >5000 µg/mL (MIC) | mdpi.com |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus, Pseudomonas aeruginosa | 25 mg/mL (MIC) | ekb.eg |

| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | General antibacterial | Active | nih.gov |

Antifungal Activity against Fungal Species

The antifungal properties of thiourea derivatives are also well-documented. For instance, certain N-acyl thiourea derivatives have shown fungicidal activity against pathogens like Gibberella zeae and Fusarium oxysporum. mdpi.com In a study of 2-thioxo-4-imidazolidinone derivatives with a cyclohexyl group, several compounds exhibited antifungal activity against Candida albicans and Aspergillus niger. ekb.eg Thiourea derivatives of 2-thiophenecarboxylic acid have also been evaluated against nosocomial Candida auris strains, with the ortho-methylated derivative showing the highest antifungal activity. mdpi.comnih.gov

Table 4: Antifungal Activity of Thiourea Analogues

| Thiourea Analogue | Fungal Species | Activity | Reference |

|---|---|---|---|

| Pyrazole acyl thiourea derivatives | Gibberella zeae, Fusarium oxysporum | Fungicidal | mdpi.com |

| N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide | Candida albicans, Aspergillus niger | Active | ekb.eg |

| Ortho-methylated 2-thiophenecarboxylic acid thiourea derivative | Candida auris | Highest activity in series | mdpi.comnih.gov |

Anti-biofilm Formation Studies

Biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Several thiourea derivatives have shown promise in inhibiting biofilm formation. For example, N-acyl thiourea derivatives bearing benzothiazole (B30560) and 6-methylpyridine moieties demonstrated anti-biofilm activity against E. coli ATCC 25922 with Minimum Biofilm Inhibitory Concentration (MBIC) values of 625 µg/mL. mdpi.com Other thiourea derivatives have also been reported to effectively inhibit the formation of biofilms by methicillin-resistant and standard strains of S. epidermidis. nih.gov The ortho-methylated derivative of 2-thiophenecarboxylic acid thiourea was noted for its notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.comnih.gov

Table 5: Anti-biofilm Activity of Thiourea Analogues

| Thiourea Analogue | Microbial Species | Activity (MBIC) | Reference |

|---|---|---|---|

| N-acyl thiourea with benzothiazole moiety | E. coli ATCC 25922 | 625 µg/mL | mdpi.com |

| N-acyl thiourea with 6-methylpyridine moiety | E. coli ATCC 25922 | 625 µg/mL | mdpi.com |

| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | Methicillin-resistant S. epidermidis | Effective inhibition | nih.gov |

Antiparasitic Activity Research (e.g., Leishmania amazonensis in vitro)

Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by Leishmania protozoa. nih.govnih.gov The lack of effective vaccines and the limitations of current therapies, such as toxicity and developing resistance, have spurred research into novel leishmanicidal agents. nih.govnih.gov

In vitro studies have demonstrated the efficacy of various thiourea analogues against Leishmania amazonensis, the causative agent for cutaneous and diffuse leishmaniasis. nih.govnih.govresearchgate.net Research involving the synthesis of N,N′-disubstituted thiourea derivatives identified compounds with significant antileishmanial activity. nih.gov For example, in one study, fifty derivatives were tested against both promastigote and amastigote forms of L. amazonensis. nih.gov A first-generation compound, 3e , showed a half-maximal inhibitory concentration (IC₅₀) of 4.9 ± 1.2 µM, which was more potent than the reference drug miltefosine (B1683995) (IC₅₀ = 7.5 ± 1.2 µM). nih.gov Further structural modifications, such as the introduction of a piperazine (B1678402) ring, led to a second-generation compound, 5i , with enhanced potency, achieving an IC₅₀ of 1.8 ± 0.5 µM and a high selectivity index. nih.gov

Other studies have corroborated the potential of thiourea-related structures, such as thiosemicarbazones and thiazolidinones, which have been shown to eliminate both extracellular promastigotes and intracellular amastigotes of L. amazonensis within 24 hours of incubation. ejpmr.com These findings highlight that thiourea derivatives are promising candidates for further preclinical evaluation as a potential new class of anti-leishmanial agents. nih.gov

Interactive Table: Anti-leishmanial Activity of Thiourea Analogues against L. amazonensis

| Compound | IC₅₀ (µM) vs. L. amazonensis | Selectivity Index | Source |

| Compound 3e | 4.9 ± 1.2 | >80 | nih.gov |

| Compound 5i | 1.8 ± 0.5 | ~70 | nih.gov |

| Miltefosine (Control) | 7.5 ± 1.2 | - | nih.gov |

| Compound 6 | 17.78 ± 3.257 (amastigotes) | 30.81 | mdpi.com |

Antiviral Activity Assessments (In Vitro Models, e.g., HIV, HCV)

The antiviral properties of thiourea derivatives have been investigated against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.gov These compounds represent a chemical class of significant interest for developing new antiviral agents. nih.govnih.gov

In the context of HIV, certain thiourea derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One study reported the synthesis of fifteen new thiourea derivatives with a 1,3-benzothiazole-2-yl moiety. nih.gov Among these, derivative 5 demonstrated noteworthy activity against both wild-type HIV-1 and variants carrying clinically relevant mutations. nih.gov Its mechanism of action was clarified as an NNRTI, a critical class of drugs in antiretroviral therapy. nih.govresearchgate.net

Research into anti-HCV agents has also explored thiourea analogues. A series of derivatives were synthesized and evaluated in a cell-based HCV subgenomic replicon assay. nih.gov Structure-activity relationship (SAR) studies revealed that the potency of these compounds was highly dependent on the length and position of an alkyl linker on the central phenyl ring. nih.gov The most potent compound identified in this series featured a six-carbon alkyl linker at the meta-position and exhibited an effective concentration (EC₅₀) of 0.047 µM with a selectivity index of 596. nih.gov Related compounds like thiosemicarbazones have also shown potent suppression of HCV replication in vitro. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

Thiourea derivatives have been widely studied for their antioxidant and radical scavenging capabilities. mdpi.comnih.gov Free radicals are implicated in numerous diseases through damage to biomolecules like lipids and DNA, making the search for effective antioxidants crucial. nih.gov

The antioxidant activity of these compounds has been evaluated using various in vitro assays, including the 1,1-diphenylpicrylhydrazyl (DPPH), nitric oxide (NO), and hydrogen peroxide (H₂O₂) scavenging methods. tandfonline.com Studies on new thiazole (B1198619) analogues possessing thiourea functionality have sought to establish a structure-activity relationship for their antioxidant properties. tandfonline.com It was found that the nature of the chalcogen (sulfur vs. selenium) and the electronic properties of substituents on the phenyl ring significantly influence activity. tandfonline.com For instance, selenourea (B1239437) derivatives, particularly those with electronegative groups on the phenyl ring, demonstrated superior antioxidant activity compared to their thiourea counterparts and standards like ascorbic acid and vitamin E. tandfonline.com

Other research has shown that specific structural modifications, such as the position of a methyl group on an aromatic ring, can greatly influence the electron-donating and antihemolytic capacity of thiourea compounds. mdpi.com The ability of these derivatives to scavenge radicals suggests they could help prevent damage to lipids and proteins. tandfonline.com

Interactive Table: Antioxidant Activity of a Thiourea Analogue

| Compound | Radical Scavenged | IC₅₀ (µg/mL) | Source |

| Compound IV | DPPH | 64 | nih.gov |

| Compound I | ABTS | 66 | nih.gov |

Antineoplastic Activity (In Vitro Cancer Cell Line Studies)

The potential of thiourea derivatives as anticancer agents has been a significant area of research, with studies demonstrating their ability to inhibit the growth of numerous cancer cell lines. mdpi.comnih.gov

Thiourea analogues have shown potent in vitro cytotoxic activity against a diverse panel of human cancer cell lines, including those from breast, lung, colon, prostate, pancreatic, and melanoma cancers. mdpi.comnih.govnih.gov In some studies, non-metal-containing thiourea derivatives exhibited low half-maximal lethal concentration (LC₅₀) values, ranging from 7 to 20 µM against breast and lung cancer cell lines. mdpi.com

A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with some compounds showing IC₅₀ values of less than 10 µM. nih.govnih.gov Specifically, derivatives containing 3,4-dichloro-phenyl and 4-CF₃-phenyl substituents were among the most active, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov Another study on novel seleno- and thio-urea derivatives found that several compounds had IC₅₀ values below 10 µM across a panel of six different human cancer cell lines. nih.gov

Research into the mechanisms underlying the anticancer activity of thiourea derivatives has pointed towards the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govnih.govnih.gov

Studies on highly cytotoxic 3-(trifluoromethyl)phenylthiourea analogs revealed a strong pro-apoptotic activity. nih.govnih.gov One derivative was found to induce late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia K-562 cells. nih.gov The pro-apoptotic effect involves the activation of caspases and the inhibition of anti-apoptotic proteins. nih.gov The upregulation of pro-apoptotic genes like bax and p53, coupled with the downregulation of the anti-apoptotic bcl2 gene, is a common mechanism observed in cancer cells treated with therapeutic agents. nih.gov Furthermore, some of these thiourea derivatives have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, reducing its levels by 23-63%. nih.govnih.gov

Interactive Table: Cytotoxic Activity and Apoptosis Induction by Thiourea Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | % Late Apoptosis | Source |

| Compound 2 | SW480 | - | 95% ± 1.5% | nih.gov |

| Compound 2 | SW620 | - | 99% ± 0.5% | nih.gov |

| Compound 2 | K-562 | - | 73% ± 2.0% | nih.gov |

| Compound 8 | SW480 | - | 97% ± 1.2% | nih.gov |

| Compound 8 | PC3 | 1.5 to 8.9 | 25% ± 1.5% | nih.govnih.gov |

Other Relevant Biological Activities in Non-Human Systems

Beyond the activities detailed above, the thiourea scaffold has been associated with a variety of other biological effects in non-human and in vitro models. These include:

Antibacterial Activity : Novel thiourea derivatives have demonstrated activity against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. mdpi.com

Antifungal Activity : Thiourea derivatives have been evaluated for their antifungal properties against various plant pathogens and nosocomial infectious agents like Candida auris. mdpi.comnih.gov

Enzyme Inhibition : Certain analogues have been identified as inhibitors of enzymes such as urease, lipoxygenase, and xanthine (B1682287) oxidase, which are implicated in various pathological conditions. tandfonline.commdpi.com

Anti-inflammatory Activity : The anti-inflammatory potential of thiourea derivatives is also an area of active investigation. nih.gov

These diverse biological activities underscore the importance of thiourea derivatives as a versatile structural motif in medicinal chemistry and drug discovery. mdpi.comresearchgate.net

Anti-inflammatory Effects (In Vitro Models)

There is no specific information available in the reviewed scientific literature regarding the in vitro anti-inflammatory effects of this compound. Studies on other thiourea analogues have explored their potential to modulate inflammatory pathways, but direct experimental data for the specified compound is not documented.

Antituberculosis Potentials (In Vitro)

No dedicated in vitro studies on the antituberculosis potential of this compound were identified. The field of antitubercular research is active in exploring various chemical scaffolds, including thiourea derivatives, for efficacy against Mycobacterium tuberculosis. However, research on this specific compound has not been published.

Anticytokinin Activity in Plant-Based Bioassays

There is no available research on the anticytokinin activity of this compound in plant-based bioassays. The investigation of synthetic compounds for their ability to antagonize cytokinin action in plants is a specialized area of research, and this particular molecule has not been a subject of such studies based on the available literature.

Structure Activity Relationship Sar of 1 Cyclohexyl 1 Methyl 3 Phenylthiourea Derivatives

Impact of Substituent Nature and Position on Biological Efficacy

The biological activity of 1-Cyclohexyl-1-methyl-3-phenylthiourea derivatives is profoundly influenced by the nature and position of substituents on its core moieties. The lipophilicity, electronic properties, and steric profile of the molecule can be modified by introducing different functional groups, leading to significant changes in potency and selectivity.

The N-cyclohexyl group is a crucial component that often contributes to the lipophilicity of the molecule, facilitating its passage through biological membranes. While specific SAR studies on the cyclohexyl ring of this compound are not extensively detailed in the literature, general principles from related N-cyclohexyl thiourea (B124793) derivatives suggest its importance. Modifications to this ring, such as the introduction of polar or non-polar substituents, or changes to its stereochemistry (e.g., cis/trans isomers), can impact how the molecule fits into the binding pocket of a target protein. For instance, in a series of trans-1,3-cyclohexyl diamides, which share a similar cyclohexyl backbone, structural modifications significantly influenced their activity as mGluR5 negative allosteric modulators nih.gov. The conformational flexibility of the cyclohexyl ring allows it to adopt various shapes, which can be critical for optimal interaction with a receptor.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as halogens (F, Cl, Br) or trifluoromethyl (-CF₃) groups has been shown to enhance the biological activity in many thiourea derivatives. For example, studies on various 1-acyl-3-substituted thioureas demonstrated that derivatives with electron-withdrawing atoms displayed significantly higher antifungal activities. rsc.org This enhancement is often attributed to increased hydrogen bonding capability of the thiourea N-H protons and altered electronic distribution across the molecule.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) can also positively influence activity, though their effect is often target-dependent. In a series of 1-benzoyl, 3-phenyl-thiourea derivatives, compounds bearing -Cl and -OMe substituents displayed prominent antibacterial activity against a range of bacterial strains rsc.org. In another study, a lipophilic benzyloxy group at the 4-position of the phenyl ring was found to be beneficial for antitumor activity nih.gov.

The position of the substituent (ortho, meta, or para) is also critical. Steric hindrance from ortho-substituents can force the phenyl ring out of planarity with the thiourea moiety, affecting binding affinity. Para-substitution is often favored as it allows for the extension of the molecule into a specific binding region without causing significant steric clashes.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Phenylthiourea (B91264) Derivatives

| Parent Scaffold | Substituent (R) | Position | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 1-Acyl-3-phenylthiourea | F, Cl, Br, -CF₃ | Varies | Enhanced antifungal activity | rsc.org |

| 1-Benzoyl-3-phenylthiourea | -Cl, -OMe | Varies | Prominent antibacterial activity | rsc.org |

| N-(BT-2-yl)-N'-(phenyl)thiourea | Benzyloxy | 4-position | Beneficial for antitumor activity | nih.gov |

| 1,3-diphenylthiourea | H | - | Potent antioxidant activity | hueuni.edu.vn |

This table presents generalized findings from related thiourea scaffolds to illustrate the principles of phenyl ring substitution effects.

The N-methyl group on the N-cyclohexyl nitrogen atom plays a significant role in the molecule's conformational properties and its ability to act as a hydrogen bond donor. Unlike a secondary amine, the tertiary amine nitrogen in the 1-Cyclohexyl-1-methyl moiety cannot act as a hydrogen bond donor. This has several implications:

Conformational Restriction: The methyl group can introduce steric bulk, restricting the rotation around the N-C bond and locking the cyclohexyl ring into a preferred orientation. This pre-organization can be beneficial if the resulting conformation is complementary to the target's binding site, but detrimental if it is not. In some molecular scaffolds, the introduction of a methyl group on a linker has been shown to decrease potency due to this restricted rotation dundee.ac.uk.

Loss of a Hydrogen Bond Donor: The replacement of an N-H proton with a methyl group eliminates a potential hydrogen bond donor site. In many ligand-receptor interactions, N-H groups are critical for forming hydrogen bonds that anchor the molecule in the active site. The absence of this group in this compound means its binding is more reliant on other interactions, such as those from the N'-H proton and hydrophobic interactions from the cyclohexyl and phenyl rings. This can be a key factor in determining the selectivity of the compound for different biological targets. The crystal structure of the related compound 1-Methyl-3-phenylthiourea shows that the remaining N(Ph)-H group readily participates in hydrogen bonding nih.gov.

Correlation of Structural Features with Specific Molecular Targets and Biological Pathways

The structural features of thiourea derivatives, including the central thiocarbonyl group and the flanking substituents, enable them to interact with a variety of biological targets. The sulfur atom can coordinate with metal ions in metalloenzymes, while the N-H groups can form crucial hydrogen bonds with amino acid residues in an active site.

Enzyme Inhibition: A prominent target for thiourea derivatives is the enzyme urease, a nickel-containing metalloenzyme. The thiourea scaffold can fit into the enzyme's active site, with the sulfur and nitrogen atoms coordinating the nickel ions, leading to inhibition. acs.org Other enzymes, such as tyrosinase and various cholinesterases, have also been identified as targets for thiourea derivatives researchgate.net.

Anticancer Targets: In the context of cancer, thiourea derivatives have been found to interact with several key pathways. Some derivatives induce apoptosis and cause cell cycle arrest, which are hallmarks of anticancer agents nih.gov. Specific molecular targets like Cyclin-Dependent Kinases (CDK-2, CDK-6, CDK-9) have been identified for certain urea (B33335)/thiourea-bearing compounds nih.gov. The PI3K pathway, which is crucial for cell growth and survival, is another pathway modulated by some thiourea derivatives mdpi.com.

Antimicrobial Targets: For antituberculosis activity, thiourea derivatives have been designed to inhibit the enoyl acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis mdpi.com.

The specific combination of a bulky, lipophilic cyclohexyl group, a methyl-substituted tertiary nitrogen, and a variable phenyl ring in this compound derivatives dictates which of these targets they are most likely to interact with effectively.

Pharmacophore Elucidation for Rational Design of Potent and Selective Thiourea-Based Agents

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For thiourea-based agents, a general pharmacophore can be elucidated based on common structural features of active compounds.

The key elements of a thiourea pharmacophore typically include:

A Hydrogen Bond Donor Feature: The N'-H group of the thiourea core is a critical hydrogen bond donor. This interaction is often essential for anchoring the ligand to a target protein.

A Hydrogen Bond Acceptor Feature: The thiocarbonyl sulfur (C=S) group is a strong hydrogen bond acceptor, which also plays a vital role in ligand binding.

Two Hydrophobic/Aromatic Regions: Flanking the central thiourea core are two regions that accommodate hydrophobic or aromatic groups (in this case, the cyclohexyl and phenyl rings). These groups are responsible for engaging in van der Waals or hydrophobic interactions within the binding pocket, contributing significantly to binding affinity and selectivity.

Virtual screening and molecular docking studies based on such pharmacophore models have been successfully used to identify novel thiourea derivatives with potent cytotoxic activities nih.gov. The rational design of new agents involves modifying the hydrophobic groups to optimize interactions with specific sub-pockets of a target enzyme or receptor. For example, replacing common motifs with other functional groups can tailor the catalytic activity or inhibitory profile of the compounds researchgate.net. By systematically altering the substituents on the cyclohexyl and phenyl rings and observing the corresponding changes in biological activity, the pharmacophore model can be refined to guide the synthesis of next-generation agents with improved potency and a more desirable selectivity profile.

Advanced Applications and Emerging Research Frontiers of 1 Cyclohexyl 1 Methyl 3 Phenylthiourea

Applications in Materials Science and Engineering

The unique structural characteristics of 1-Cyclohexyl-1-methyl-3-phenylthiourea make it a compelling subject for investigation in materials science, particularly in the fields of crystal engineering and the synthesis of advanced nanomaterials.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The ability of thiourea (B124793) derivatives to form extensive networks of hydrogen bonds is a key factor in controlling their molecular assembly in the solid state. researchgate.net While the specific crystal structure of this compound is not widely reported in publicly available literature, the analysis of related compounds, such as 1-cyclohexyl-3-(p-tolyl)urea, reveals that the interplay of the cyclohexyl and phenyl rings, along with the urea (B33335) (or thiourea) moiety, dictates the packing arrangement and intermolecular interactions. researchgate.net

Organic materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics. nih.gov Thiourea and its derivatives have been identified as promising NLO materials due to their molecular charge-transfer characteristics. aps.orgcapes.gov.br The NLO response in these organic compounds often arises from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to intramolecular charge transfer. nih.gov In this compound, the phenyl and methyl-cyclohexyl groups, in conjunction with the thiourea core, could potentially give rise to NLO effects. Theoretical and experimental studies on various unsymmetrical acyl thiourea derivatives have shown that their third-order NLO polarizability can be significant, suggesting that this compound may also possess interesting NLO properties worthy of investigation. acs.org

Table 1: Comparison of Non-Linear Optical Properties in Related Thiourea Derivatives

| Compound/Material | Second Harmonic Generation (SHG) Efficiency | Third-Order NLO Susceptibility (χ(3)) | Reference |

| Zinc tris(thiourea)sulfate (ZTS) | Comparable to KDP | Not specified | aps.org |

| Tris thiourea zinc sulphate | Not specified | ~10⁻¹² esu | capes.gov.br |

| Urea Glutaric Acid (UGA) | Not specified | Supports third-order nonlinearity | |

| N-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Not specified | Superior to known chalcone (B49325) derivatives | acs.org |

This table presents data for related thiourea and organic NLO materials to indicate the potential of this class of compounds. Data for this compound is not currently available.

Thiourea and its substituted derivatives are widely utilized as sulfur sources in the synthesis of metal sulfide (B99878) nanoparticles. ku.ac.aematerials-science.infonih.gov The reactivity of the thiourea precursor can be tuned by altering the substituent groups, which in turn allows for control over the size and morphology of the resulting nanoparticles. researchgate.netnih.gov This tunability is a significant advantage in creating materials with specific properties for applications in catalysis, electronics, and photovoltaics. nih.gov

The synthesis of metal sulfide nanoparticles from thiourea derivatives can be achieved through various methods, including hydrothermal synthesis and thermal decomposition in the presence of metal salts. nih.gov A solvent-free, molten-state synthesis method using thiourea has also been reported, offering a more environmentally friendly route to these nanomaterials. ku.ac.aematerials-science.info While there is no specific literature detailing the use of this compound as a precursor, its structure suggests it could offer unique reactivity profiles due to the steric and electronic effects of the cyclohexyl, methyl, and phenyl groups. Research into its decomposition pathways and its effectiveness in forming various metal sulfide nanoparticles could be a fruitful area of investigation.

Table 2: Examples of Metal Sulfide Nanoparticles Synthesized Using Thiourea Precursors

| Metal Sulfide Nanoparticle | Synthesis Method | Thiourea Precursor Used | Reference |

| ZnS | Electrospray Pyrolysis | Thiourea | nih.gov |

| NiS-graphene composites | Spray Pyrolysis | Thiourea | nih.gov |

| CuS, MoS₂, WS₂, RuS₂ | Hydrothermal Synthesis | Thiourea | nih.gov |

| PbS | Colloidal Synthesis | Substituted Thioureas | researchgate.net |

| Fe, Co, Ni, Cu, Zn Sulfides | Molten-State Synthesis | Thiourea | ku.ac.ae |

This table illustrates the versatility of thiourea and its derivatives as precursors. The specific use of this compound in this context remains an area for future research.

Sensing Applications

The ability of the thiourea moiety to bind with metal ions makes its derivatives attractive candidates for the development of chemical sensors.

Thiourea-based compounds have been investigated as chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. The sulfur atom in the thiourea group can act as a soft donor, showing a high affinity for soft metal ions like mercury (Hg²⁺). While research on this compound for this purpose is not documented, studies on other thiourea derivatives have demonstrated their potential. For instance, a naphthalimide-based fluorescent probe incorporating a benzoylthiourea (B1224501) trigger has been successfully developed for the detection of Hg(II). researchgate.net This suggests that the fundamental thiourea structure is effective for mercury sensing. The specific substituents on the nitrogen atoms can influence the selectivity and sensitivity of the sensor.

Fluorescent probes are powerful tools in analytical chemistry and bio-imaging. The development of fluorescent probes based on thiourea derivatives often involves coupling the thiourea recognition site to a fluorophore. Upon binding of the target analyte, such as a metal ion, a change in the fluorescence properties of the molecule is observed. Benzothiazole-based fluorescent probes, for example, have been developed for various applications, including the detection of biothiols and pH changes. nih.govmdpi.comnih.gov The integration of a phenylthiourea (B91264) moiety into a fluorescent scaffold could lead to new probes with tailored sensing capabilities. The cyclohexyl and methyl groups in this compound could modulate the probe's solubility and interaction with its environment, potentially enhancing its performance in specific applications.

Catalytic Roles in Organic Synthesis

Thiourea and its derivatives have gained prominence as effective organocatalysts in a variety of asymmetric organic reactions. rsc.org Their catalytic activity often stems from their ability to act as hydrogen-bond donors, activating electrophiles and controlling the stereochemistry of the reaction. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic amine moiety, are particularly effective in promoting a wide range of transformations. rsc.org

As Ligands in Transition Metal Catalysis

The thiourea moiety is characterized by the presence of electron-rich sulfur and nitrogen atoms, making its derivatives highly effective as ligands in coordination chemistry. mdpi.com These atoms possess lone pairs of electrons that can readily coordinate with a wide variety of transition metal centers to form stable metal complexes. mdpi.comjmaterenvironsci.com This ability to act as a chelating agent is fundamental to its potential application in transition metal catalysis.

The specific structure of this compound, with its distinct substituents, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity. Although specific catalytic applications using complexes of this compound have not been extensively documented, related heterocyclic compounds derived from thioureas are widely employed as ligands in transition metal-catalyzed processes. core.ac.uk The formation of such complexes is a cornerstone of modern synthetic chemistry, driving advancements in the creation of pharmaceuticals and other complex molecules. uniurb.it

As Organocatalysts

Thiourea derivatives have emerged as a powerful class of organocatalysts, which are metal-free small molecules that can accelerate chemical reactions. Their catalytic activity stems from their ability to act as potent hydrogen-bond donors. wikipedia.org The thiourea functional group features two N-H protons (or one in the case of trisubstituted thioureas like the subject compound) that can form strong, non-covalent hydrogen bonds with electrophilic substrates, such as carbonyls or imines. wikipedia.orglibretexts.org

This interaction, sometimes described as a "clamp-like" binding motif, activates the substrate towards nucleophilic attack. wikipedia.org Thioureas are generally more acidic and thus stronger hydrogen-bond donors than their urea counterparts. wikipedia.org This principle has been successfully applied in a variety of asymmetric reactions, including:

Mannich Reactions: The addition of nucleophiles to imines. libretexts.org

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. libretexts.org

Strecker Synthesis: The formation of α-aminonitriles from imines and hydrogen cyanide. libretexts.org

Ketone Reductions: Bifunctional thiourea-amine catalysts have been developed for the enantioselective reduction of prochiral ketones. nih.gov

The N-H proton on the phenyl-substituted nitrogen of this compound allows it to participate in this type of hydrogen-bond-mediated organocatalysis, representing a significant area for future investigation.

Role as Precursors for Heterocyclic Compound Synthesis

The thiourea scaffold is a versatile and fundamental building block in the synthesis of a wide array of heterocyclic compounds. nih.gov Its reactive nature allows it to be incorporated into various ring systems, many of which are of significant interest in medicinal and materials chemistry.

Imidazole-2-thiones: These heterocycles can be synthesized from thiourea derivatives through several established routes. One effective method involves the reduction of 2-thiohydantoins (which can be formed from thioureas) using borohydrides to yield 4(5)-hydroxyimidazolidine-2-thiones. These intermediates subsequently undergo acid-catalyzed dehydration to form the target imidazole-2-thione ring system in high yield under mild conditions. nih.gov Another approach involves the solid-phase synthesis of thiourea intermediates on a polymer support, where cleavage and cyclization steps can be designed to release the desired imidazole-2-thiones. nih.gov

Thiazolines: The synthesis of thiazolines from thiourea derivatives is a common transformation. A prominent method is the Hantzsch thiazole (B1198619) synthesis and its variations, which typically involve the condensation of a thiourea with an α-haloketone. researchgate.net A more modern approach involves the reaction of thiourea derivatives with electrophiles like ethyl 4-bromocrotonate. This reaction proceeds via an initial SN2 substitution, followed by an intramolecular Michael addition to form the thiazoline (B8809763) ring. nih.gov This modular protocol allows for the synthesis of a diverse library of thiazoline derivatives. nih.govresearchgate.net

Beyond imidazole-2-thiones and thiazolines, the thiourea moiety serves as a precursor to numerous other important heterocyclic structures. For instance, N,N-disubstituted thioureas can be reacted with dialkyl acetylenedicarboxylates to induce cyclization, yielding functionalized thiazolidinone derivatives. nih.gov Furthermore, thioureas are key starting materials in the synthesis of thiohydantoins , which are themselves valuable intermediates for more complex molecules. nih.gov The reactivity of the thiourea core makes it a central component in combinatorial chemistry for generating diverse molecular scaffolds.

Corrosion Inhibition Properties for Industrial Applications

Thiourea and its derivatives are widely recognized as highly effective corrosion inhibitors, particularly for steel in acidic environments such as those used for industrial pickling. jmaterenvironsci.comampp.org While this compound has not been specifically tested, the performance of structurally similar N-aryl and N-alkyl thioureas provides strong evidence for its potential in this application. ampp.orgacs.org

The inhibition mechanism relies on the adsorption of the thiourea molecule onto the metal surface. jmaterenvironsci.comresearchgate.net This process is facilitated by the lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl ring, which interact with the vacant d-orbitals of the iron atoms. jmaterenvironsci.comacs.org This adsorption forms a protective film that blocks the active sites for corrosion, thereby retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.organjs.edu.iq Consequently, these compounds are classified as mixed-type inhibitors. jmaterenvironsci.comanjs.edu.iq

Studies on related compounds have shown that their adsorption behavior typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface. ampp.orgacs.organjs.edu.iq The inhibition efficiency is often very high, with some derivatives achieving protection levels between 95% and 98.5% in 1M HCl or H₂SO₄ solutions. acs.organjs.edu.iq

Table 1: Research Findings on Corrosion Inhibition by Thiourea Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 1-Phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 98.96 | Langmuir | acs.org |

| N-Acetyl-N’-(dibenzyl) thiourea (STU3) | Carbon Steel | 1 M H₂SO₄ | 98.5 | Langmuir | anjs.edu.iq |

| 1,3-Diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 92.65 | Langmuir | acs.org |

| Various Alkyl & Aryl Thioureas | Mild Steel | 1 N H₂SO₄ | Not specified, but effective | Langmuir | ampp.org |

| 1-(4-chlorophenyl)-3-(pyridin-2-yl)thiourea | Mild Steel | 1 M HCl | 97.0 | Langmuir | researchgate.net |

Future Research Directions and Opportunities in Thiourea Chemistry

The unique N,N,N'-trisubstituted structure of this compound presents several compelling avenues for future research.

Catalysis: A primary opportunity lies in the synthesis and characterization of its transition metal complexes. Investigating the catalytic activity of these complexes in key organic transformations, such as cross-coupling reactions, could unveil novel and efficient catalysts.

Organocatalysis: The potential of this compound as a hydrogen-bond-donating organocatalyst is untapped. Its efficacy in asymmetric synthesis, particularly in reactions like Michael or Mannich additions, should be explored. Further structural modifications could lead to bifunctional catalysts with enhanced activity and stereoselectivity.

Corrosion Inhibition: Empirical testing of its corrosion inhibition properties is a crucial next step. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), would quantify its efficiency and allow for direct comparison with existing inhibitors, validating the potential suggested by its structural analogues.

Materials Science: The controlled reactivity of trisubstituted thioureas makes them interesting precursors for the synthesis of well-defined inorganic nanocrystals. nih.gov Exploring the use of this compound in this context could open new pathways to advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-1-methyl-3-phenylthiourea, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of substituted phenyl or cyclohexyl precursors. For example, a thiourea linkage can be introduced via reaction of cyclohexylamine with phenyl isothiocyanate derivatives under controlled conditions. Catalysts like triethylamine and solvents such as dry acetone are critical for high yields . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Vibrational Spectroscopy : IR and Raman spectroscopy identify functional groups (e.g., C=S stretch at ~1250–1350 cm⁻¹, N–H bends at ~1500–1600 cm⁻¹). Compare experimental peaks with DFT-calculated spectra (B3LYP/6-311++G(d,p)) to validate assignments .

- NMR : ¹H and ¹³C NMR resolve substituent effects; e.g., cyclohexyl protons appear as multiplets at δ 1.0–2.5 ppm, while thiourea NH signals are typically broad (δ 8–10 ppm) .

- X-ray Crystallography : Use SHELXL for refinement. The thiourea core often adopts a planar geometry stabilized by intramolecular N–H⋯S hydrogen bonds. SHELXTL (Bruker AXS) is compatible with twinned or high-resolution data .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) elucidate the electronic and conformational properties of this compound?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311++G(d,p) to analyze bond lengths, angles, and intramolecular hydrogen bonding. Calculate HOMO-LUMO gaps to predict reactivity (e.g., charge transfer interactions) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol) using AMBER or GROMACS. Analyze stability via RMSD plots and hydrogen bond lifetimes .

- NLO Properties : Compute hyperpolarizability (β) using DFT to assess potential for non-linear optical applications .

Q. What strategies resolve contradictions between experimental and computational data for thiourea derivatives?

- Methodological Answer :

- Validation : Cross-check DFT-predicted vibrational frequencies with experimental IR/Raman. Discrepancies in NH stretching modes may arise from solvent effects or crystal packing .

- Crystallographic Refinement : For XRD, ensure data-to-parameter ratios >10 and R-factors <5%. Use SHELXL’s TWIN command for twinned crystals .

- Statistical Analysis : Apply Bland-Altman plots or correlation coefficients to quantify agreement between computed and observed properties (e.g., bond lengths) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogenated phenyl or alkylated cyclohexyl groups. Compare bioactivity (e.g., IC₅₀ in anticancer assays) to identify pharmacophores .

- Docking Studies : Use AutoDock Vina to model interactions with targets like tubulin or kinases. Validate poses with MD simulations .

- QSAR Models : Apply ML algorithms (e.g., Random Forest) to correlate electronic descriptors (HOMO, polarizability) with activity data .

Q. What thermal analysis methods are suitable for studying the stability of this compound?

- Methodological Answer :

- TGA/DSC : Perform under nitrogen (heating rate 10°C/min). Decomposition temperatures >200°C indicate thermal robustness. Endothermic peaks correlate with melting points .

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to activation energy (Eₐ) calculations from TGA data .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.